1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine is a synthetic piperazine derivative characterized by a sulfonyl group attached to a 4-chlorophenyl ring at position 1 and a 4-ethoxy-3-methoxy-substituted benzyl group at position 4 of the piperazine core. The 4-ethoxy-3-methoxybenzyl moiety may enhance lipophilicity and influence binding affinity to biological targets, while the sulfonyl group contributes to metabolic stability and hydrogen-bonding interactions .
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-ethoxy-3-methoxyphenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O4S/c1-3-27-19-9-4-16(14-20(19)26-2)15-22-10-12-23(13-11-22)28(24,25)18-7-5-17(21)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYPKRWEOKFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the piperazine ring using 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 4-ethoxy-3-methoxybenzyl group: This can be done through a nucleophilic substitution reaction where the piperazine derivative reacts with 4-ethoxy-3-methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Biological Activity
1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, enzyme inhibition, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The compound belongs to the class of piperazine derivatives, which are known for their significant biological activities. The presence of a sulfonyl group and various aromatic substituents enhances its pharmacological profile. Its molecular formula is .
Biological Activities
1. Antibacterial Activity
Research indicates that derivatives of piperazine, including this compound, exhibit notable antibacterial properties. In a study evaluating various synthesized compounds, this compound demonstrated moderate to strong activity against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak to Moderate |
The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The findings indicate significant enzyme inhibition, which is crucial for therapeutic applications in conditions like Alzheimer's disease and urea cycle disorders.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
These values suggest that the compound is a potent inhibitor compared to standard reference compounds.
3. Anticancer Properties
The anticancer potential of piperazine derivatives has been widely studied. The sulfonamide functionality in this compound contributes to its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that it can affect various cancer cell lines, although specific IC50 values for different cancers require further investigation.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Antibacterial Activity : A study published in the Brazilian Journal of Pharmaceutical Sciences reported that the synthesized piperazine derivatives showed promising antibacterial activity against Salmonella typhi and Bacillus subtilis. The study utilized various methods including disk diffusion and minimum inhibitory concentration (MIC) assessments to evaluate efficacy .
- Enzyme Inhibition Study : Another research focused on the enzyme inhibition properties of related compounds demonstrated that piperazine derivatives could significantly inhibit AChE and urease, suggesting their potential in treating neurodegenerative diseases and infections related to urease-producing bacteria .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations :
Ethoxy and methoxy groups on the benzyl moiety (target compound) may improve solubility compared to purely hydrophobic substituents (e.g., methyl or halogenated benzyl groups in ). Antiproliferative activity in correlates with trimethoxyphenylpropenone substituents, suggesting that electron-rich aromatic systems enhance cytotoxicity.
Enantiomeric Considerations :
Antihistaminic Piperazines
- Meclizine (1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine): A well-known antihistamine with structural similarities to the target compound. Its metabolism involves hydroxylation and glucuronidation, suggesting that the 4-ethoxy-3-methoxy group in the target compound might alter metabolic pathways .
- Cyclizine and Chlorocyclizine : Feature simpler methyl or chlorophenyl substituents, demonstrating that bulkier groups (e.g., ethoxy-methoxybenzyl) could modulate duration of action or receptor selectivity .
Anticancer Piperazines
- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines : Exhibit cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines (IC50: 1–10 µM). The target compound’s 4-ethoxy-3-methoxy group may similarly enhance DNA intercalation or topoisomerase inhibition .
- Combretastatin-Piperazine Hybrids : Integrate sulfonyl piperazine scaffolds with trimethoxyphenyl groups, showing potent antiproliferative activity. This supports the hypothesis that the target compound’s substituents could synergize for anticancer effects .
Research Findings and Data Tables
Table 2: Cytotoxicity Data for Selected Anticancer Piperazines
Table 3: Metabolic Stability of Piperazine Derivatives
Q & A
Q. What are the key synthetic routes for preparing 1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxy-3-methoxybenzyl)piperazine, and how can reaction conditions be optimized?
The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For sulfonyl-substituted piperazines, a common approach is:
- Step 1: Reacting a piperazine core with a sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) to introduce the sulfonyl group.
- Step 2: Alkylation of the remaining piperazine nitrogen with a benzyl halide (e.g., 4-ethoxy-3-methoxybenzyl chloride) in polar aprotic solvents like DMF or acetonitrile .
Optimization: Control reaction temperature (20–60°C), use anhydrous conditions to avoid hydrolysis, and monitor progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) to minimize byproducts .
Q. How can the three-dimensional conformation and electronic properties of this compound be characterized?
- X-ray crystallography: Resolve crystal structure to analyze steric interactions and bond angles.
- Computational modeling: Use density functional theory (DFT) to calculate electron distribution, HOMO-LUMO gaps, and sulfonyl group electrophilicity .
- Spectroscopy: Confirm substituent positions via H/C NMR and IR (e.g., sulfonyl S=O stretch at ~1350–1150 cm) .
Q. What preliminary assays are recommended to assess its biological activity?
- In vitro binding assays: Screen against GPCRs (e.g., serotonin or dopamine receptors) due to piperazine’s affinity for neurological targets.
- Enzyme inhibition studies: Test interactions with cytochrome P450 isoforms or kinases using fluorogenic substrates .
- Cytotoxicity profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative potential .
Advanced Research Questions
Q. How can contradictory data in biological activity between similar piperazine derivatives be resolved?
Contradictions may arise from subtle structural differences. Methodological strategies include:
-
Comparative SAR studies: Systematically vary substituents (e.g., replace ethoxy with methoxy) and test activity.
Substituent Modification Observed Activity Change Reference 4-Ethoxy → 4-Methoxy ↑ Receptor binding affinity Sulfonyl → Carbonyl ↓ Enzyme inhibition -
Co-crystallization studies: Resolve target-ligand complexes to identify critical binding interactions .
-
Meta-analysis: Aggregate data from high-throughput screens to identify trends in bioactivity databases .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Bioisosteric replacement: Substitute the sulfonyl group with a carbonyl or amide to reduce oxidative metabolism .
- Deuterium labeling: Replace hydrogen atoms in metabolically labile positions (e.g., benzyl methyl groups) to slow CYP450-mediated degradation .
- Prodrug design: Mask polar groups (e.g., ethoxy) with ester linkages to enhance bioavailability .
Q. How can in silico methods predict off-target interactions for this compound?
- Molecular docking: Use AutoDock Vina or Schrödinger to screen against Pharmaprojects or ChEMBL databases.
- Pharmacophore modeling: Identify shared features with known ligands of off-target receptors (e.g., hERG channel) .
- Machine learning: Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
Methodological Notes
- Handling precautions: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy of sulfonyl chlorides and benzyl halides .
- Data validation: Cross-verify computational results with experimental assays (e.g., compare DFT-predicted dipole moments with crystallographic data) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
